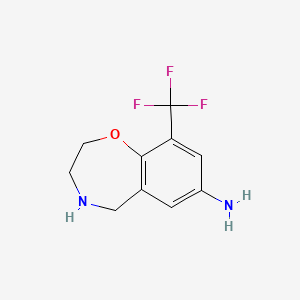![molecular formula C8H11N3O4S B12632611 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid CAS No. 919773-07-2](/img/structure/B12632611.png)
6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with an aminoethylcarbamoyl group and a sulfonic acid group, making it a versatile molecule in both organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid typically involves the reaction of pyridine-3-sulfonic acid with 2-aminoethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high throughput and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The aminoethylcarbamoyl group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Sulfonate esters.
Reduction: Primary amines.
Substitution: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The aminoethylcarbamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparación Con Compuestos Similares
Pyridine-3-sulfonic acid: Lacks the aminoethylcarbamoyl group, making it less versatile in certain applications.
2-Aminoethylpyridine: Does not have the sulfonic acid group, affecting its solubility and reactivity.
Carbamoylpyridine derivatives: Varying substitutions on the pyridine ring can lead to different chemical and biological properties.
Uniqueness: 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and potential applications in diverse fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
919773-07-2 |
|---|---|
Fórmula molecular |
C8H11N3O4S |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
6-(2-aminoethylcarbamoyl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H11N3O4S/c9-3-4-10-8(12)7-2-1-6(5-11-7)16(13,14)15/h1-2,5H,3-4,9H2,(H,10,12)(H,13,14,15) |
Clave InChI |
RWXPJDZYRYHYEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)(=O)O)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


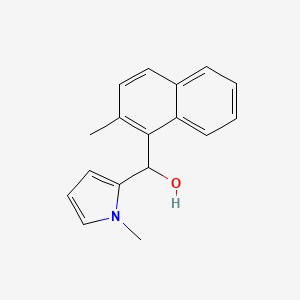
![1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene](/img/structure/B12632548.png)
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)


![1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone](/img/structure/B12632565.png)
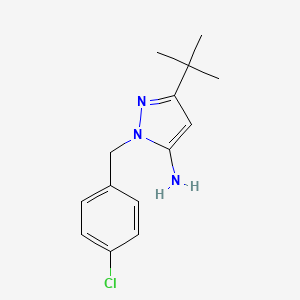
![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
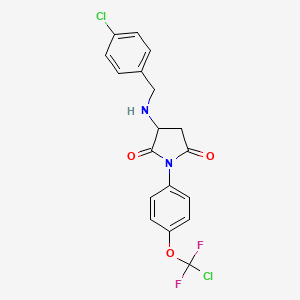
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
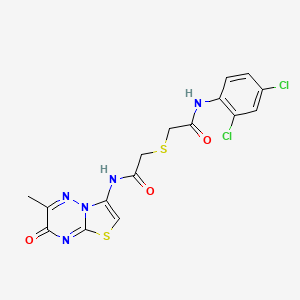
![Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate](/img/structure/B12632622.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
